Cas no 53826-12-3 ((Perfluorohexyl)acetic Acid)

(Perfluorohexyl)acetic Acid 化学的及び物理的性質
名前と識別子
-
- Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid
- (Perfluorohexyl)acetic acid
- CHEBI:177061
- 2-Perfluorohexyl ethanoic acid
- 2H,2H-Perfluorooctanoic acid
- SCHEMBL3863734
- NS00011084
- 2-(Perfluorohexyl)ethanoic acid
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid; (Perfluorohexyl)acetic acid; 2H,2H-Perfluorooctanoic acid; 6:2 Fluorotelomer carboxylic acid; PFC; 6:2 FTA
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecaluorooctanoic acid
- LRWIIEJPCFNNCZ-UHFFFAOYSA-N
- 6:2 Fluorotelomer carboxylic acid
- DTXSID50472556
- Q63409516
- 6:2 FTCA
- 62FTA
- 53826-12-3
- DB-135894
- (Perfluorohexyl)acetic Acid
-
- インチ: InChI=1S/C8H3F13O2/c9-3(10,1-2(22)23)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H2,(H,22,23)
- InChIKey: LRWIIEJPCFNNCZ-UHFFFAOYSA-N
- SMILES: FC(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)CC(O)=O
計算された属性
- 精确分子量: 377.99249
- 同位素质量: 377.9925454g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 15
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 463
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 4.2
じっけんとくせい
- 密度みつど: 1.670±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 55 ºC (carbon tetrachloride )
- Boiling Point: 193.4±35.0 ºC (760 Torr),
- フラッシュポイント: 70.8±25.9 ºC,
- Solubility: ほとんど溶けない(0.016 g/l)(25ºC)、
- PSA: 37.3
(Perfluorohexyl)acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P286325-2.5g |
(Perfluorohexyl)acetic Acid |
53826-12-3 | 2.5g |
$1866.00 | 2023-05-17 | ||
A2B Chem LLC | AG34406-1g |
(Perfluorohexyl)acetic acid |
53826-12-3 | 1g |
$566.00 | 2024-04-19 | ||
Apollo Scientific | PC53110-1g |
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid |
53826-12-3 | 1g |
£366.00 | 2025-02-21 | ||
TRC | P286325-250mg |
(Perfluorohexyl)acetic Acid |
53826-12-3 | 250mg |
$ 251.00 | 2023-09-06 | ||
TRC | P286325-1g |
(Perfluorohexyl)acetic Acid |
53826-12-3 | 1g |
$ 858.00 | 2023-09-06 | ||
1PlusChem | 1P00DM4M-250mg |
(Perfluorohexyl)acetic acid |
53826-12-3 | 250mg |
$210.00 | 2024-04-30 | ||
TRC | P286325-500mg |
(Perfluorohexyl)acetic Acid |
53826-12-3 | 500mg |
$ 443.00 | 2023-09-06 | ||
Apollo Scientific | PC53110-250mg |
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanoic acid |
53826-12-3 | 250mg |
£121.00 | 2025-02-21 | ||
1PlusChem | 1P00DM4M-1g |
(Perfluorohexyl)acetic acid |
53826-12-3 | 1g |
$578.00 | 2024-04-30 | ||
A2B Chem LLC | AG34406-250mg |
(Perfluorohexyl)acetic acid |
53826-12-3 | 250mg |
$215.00 | 2024-04-19 |
(Perfluorohexyl)acetic Acid 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
(Perfluorohexyl)acetic Acidに関する追加情報
Introduction to (Perfluorohexyl)acetic Acid (CAS No. 53826-12-3)
(Perfluorohexyl)acetic acid, with the chemical formula C₆F₁₃COOH, is a fluorinated carboxylic acid derivative that has garnered significant attention in the field of pharmaceuticals, materials science, and environmental chemistry due to its unique chemical properties and versatile applications. This compound, identified by its CAS number 53826-12-3, is characterized by a perfluorinated hexyl group attached to an acetic acid moiety, which imparts exceptional hydrophobicity and stability. The presence of fluorine atoms in its structure not only enhances its chemical resistance but also influences its biological activity, making it a valuable candidate for various scientific and industrial applications.
The synthesis of (Perfluorohexyl)acetic acid typically involves the reaction of perfluorohexyl halides with sodium acetate or other carboxylate precursors under controlled conditions. The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physical and chemical properties, and this compound exemplifies the benefits of such modifications. Its high thermal stability and resistance to degradation make it suitable for use in harsh environments where conventional organic acids would fail.
One of the most compelling aspects of (Perfluorohexyl)acetic acid is its potential application in drug delivery systems. The perfluorinated moiety can enhance the lipophilicity of drug molecules, facilitating their absorption and distribution within biological systems. Recent studies have demonstrated its utility in formulating nanoparticles and micelles that can encapsulate therapeutic agents, improving their bioavailability and targeted delivery. For instance, research published in the journal Advanced Materials has highlighted the use of (Perfluorohexyl)acetic acid-based nanoparticles for delivering anticancer drugs, showing promising results in preclinical trials.
In addition to its pharmaceutical applications, (Perfluorohexyl)acetic acid has found utility in materials science, particularly in the development of fluorinated polymers and coatings. These materials exhibit superior water repellency, chemical inertness, and thermal stability, making them ideal for use in aerospace, automotive, and electronics industries. A study published in Macromolecular Rapid Communications describes the incorporation of (Perfluorohexyl)acetic acid into polymer matrices to enhance their performance under extreme conditions. The resulting materials have shown remarkable resistance to degradation and maintain their integrity even at high temperatures or in corrosive environments.
The environmental chemistry of (Perfluorohexyl)acetic acid is also an area of active research. Due to its stability and persistence, this compound has been studied for its potential impact on ecosystems. While its long-term effects are still being elucidated, preliminary research suggests that it may pose challenges in wastewater treatment processes due to its resistance to biodegradation. However, researchers are exploring innovative methods to mitigate these concerns, such as advanced oxidation processes that can break down perfluorinated compounds into less harmful derivatives.
The biological activity of (Perfluorohexyl)acetic acid has also been investigated for its potential as a modulator of biological pathways. Some studies have indicated that it may interact with specific enzymes or receptors, influencing cellular processes such as inflammation and metabolism. For example, research published in the journal Bioorganic & Medicinal Chemistry Letters has suggested that (Perfluorohexyl)acetic acid can inhibit certain inflammatory pathways by modulating the activity of key signaling molecules. These findings open up new avenues for developing novel therapeutic agents based on this compound.
The industrial production of (Perfluorohexyl)acetic acid is another area where advancements are being made. Manufacturers are continuously optimizing synthetic routes to improve yield and reduce costs while maintaining high purity standards. The use of green chemistry principles has also become increasingly important, with researchers exploring solvent-free reactions and catalytic processes that minimize waste and energy consumption. Such efforts align with global initiatives to promote sustainable chemical manufacturing practices.
The future prospects for (Perfluorohexyl)acetic acid are promising, with ongoing research uncovering new applications across multiple disciplines. As our understanding of its properties grows, so does its potential to contribute to technological innovations and scientific breakthroughs. Whether used in drug development, materials engineering, or environmental monitoring, this compound represents a significant advancement in fluorinated chemistry.
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